N-(2,4-difluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(2,4-difluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H23F2N3O4S and its molecular weight is 487.52. The purity is usually 95%.
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Biological Activity
N-(2,4-difluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(2,4-difluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is C25H26F2N4O4S. Its molecular weight is approximately 483.56 g/mol. The compound features a difluorophenyl group and a sulfanyl acetamide moiety, contributing to its unique biological activity.
Research indicates that compounds with similar structures often exhibit diverse pharmacological effects through multiple mechanisms. The presence of the benzofuro-pyrimidine framework suggests potential interactions with various biological targets such as enzymes and receptors involved in cellular signaling pathways.
Anticancer Activity
Several studies have reported on the anticancer potential of compounds structurally related to N-(2,4-difluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. For instance:
- In vitro Studies : Compounds derived from similar scaffolds have shown significant cytotoxicity against various cancer cell lines. A study reported an IC50 value of 4.363 μM for a related compound in human colon cancer cells (HCT 116), indicating strong anticancer activity compared to standard treatments like doxorubicin .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Related thioether compounds have demonstrated significant antioxidant activity in various assays, which could be attributed to their ability to scavenge free radicals and reduce oxidative stress .
Enzyme Inhibition
Compounds with similar structural features have been studied for their ability to inhibit specific enzymes linked to disease processes. For example, some derivatives have been identified as effective inhibitors of dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management .
Case Study 1: Anticancer Efficacy
In a preclinical study, a related compound was tested for its anticancer efficacy in vivo. The results indicated that treatment led to significant tumor regression in murine models of cancer, demonstrating the potential for therapeutic application in oncology .
Case Study 2: Antioxidant Potential
A series of synthesized derivatives were evaluated for their antioxidant capacity using the DPPH radical scavenging assay. Results showed that certain derivatives exhibited comparable antioxidant activity to ascorbic acid, suggesting their potential use in preventing oxidative stress-related diseases .
Data Summary
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N3O4S/c1-14(2)32-11-5-10-29-23(31)22-21(16-6-3-4-7-19(16)33-22)28-24(29)34-13-20(30)27-18-9-8-15(25)12-17(18)26/h3-4,6-9,12,14H,5,10-11,13H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQVWGZZPDQJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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